

# Physicochemical Properties of Sulfachlorpyridazine Sodium: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Sulfachlorpyridazine**

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## Introduction

**Sulfachlorpyridazine** sodium (CAS Number: 23282-55-5) is the sodium salt of **sulfachlorpyridazine**, a sulfonamide antibiotic.<sup>[1][2]</sup> Primarily utilized in veterinary medicine, it is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.<sup>[3][4]</sup> Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth and replication.<sup>[1]</sup> This document provides a comprehensive overview of the core physicochemical properties of **sulfachlorpyridazine** sodium, complete with detailed experimental protocols and visual representations of key concepts.

## Chemical and Physical Properties

**Sulfachlorpyridazine** sodium is typically a white to light yellow crystalline powder.<sup>[1]</sup> The sodium salt formulation significantly enhances its aqueous solubility compared to the parent compound, **sulfachlorpyridazine**, facilitating its administration.<sup>[1]</sup>

Table 1: Physicochemical Data for **Sulfachlorpyridazine** Sodium

Property	Value	Source(s)
Chemical Formula	<chem>C10H8ClN4NaO2S</chem>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	306.70 g/mol	<a href="#">[2]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[1]</a>
Melting Point	262 - 270 °C	<a href="#">[3]</a>
pKa (of parent)	6.10 (Uncertain)	<a href="#">[6]</a>
Solubility (Qualitative)	Highly soluble in water and ethanol; Slightly soluble in DMSO and Methanol	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Conditions	2-8°C, protected from light, in a dry, sealed container	<a href="#">[3]</a> <a href="#">[5]</a>

## Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **sulfachlorpyridazine** sodium.

### Determination of Melting Point by Capillary Method (Adapted from USP <741>)

This protocol outlines the determination of the melting range of **sulfachlorpyridazine** sodium using a capillary melting point apparatus.[\[7\]](#)[\[8\]](#)

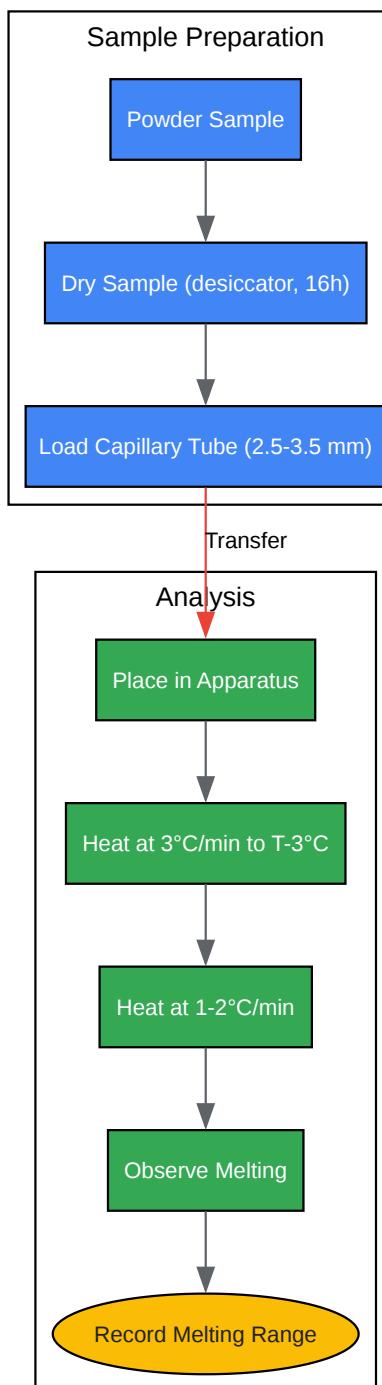
Methodology:

- Sample Preparation: The **sulfachlorpyridazine** sodium sample is finely powdered and dried over a suitable desiccant for at least 16 hours to ensure it is anhydrous.
- Capillary Tube Loading: A capillary glass tube, sealed at one end, is charged with the dried powder to form a packed column of 2.5-3.5 mm in height.[\[7\]](#)

- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The temperature is raised at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9]
- Observation: The temperature at which the substance is first observed to collapse or liquefy is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[7]

#### Workflow for Melting Point Determination

## Melting Point Determination Workflow

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Caption: Workflow for determining the melting point of a powdered substance.

# Determination of Aqueous Solubility by Shake-Flask Method

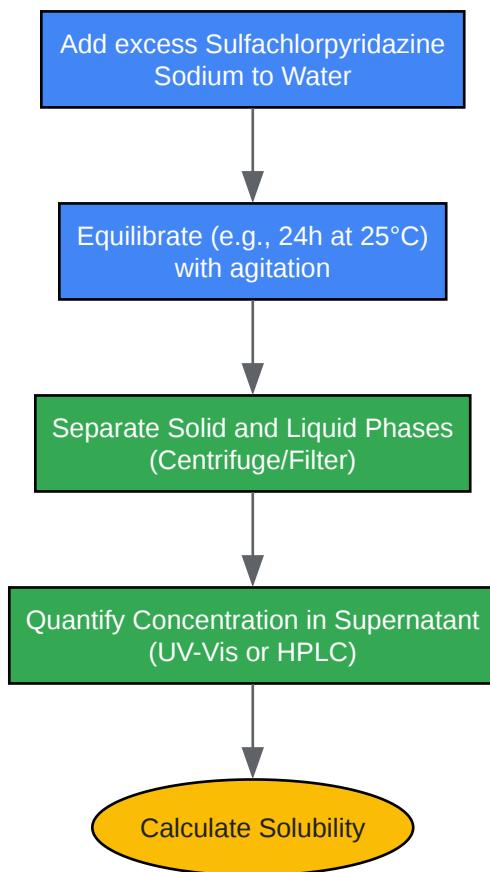
This protocol determines the equilibrium solubility of **sulfachlorpyridazine** sodium in water, a fundamental parameter for biopharmaceutical classification.[10][11][12]

## Methodology:

- Preparation of Saturated Solution: An excess amount of **sulfachlorpyridazine** sodium is added to a known volume of purified water (e.g., 10 mL) in a sealed flask. The amount should be sufficient to ensure a solid phase remains after equilibrium.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[10]
- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45  $\mu$ m filter.
- Quantification: The concentration of **sulfachlorpyridazine** sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).

## Shake-Flask Solubility Determination Workflow

## Shake-Flask Solubility Workflow

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Caption: A generalized workflow for the shake-flask solubility method.

## Determination of pKa by UV-Vis Spectrophotometry

This protocol describes the determination of the acid dissociation constant (pKa) by measuring the pH-dependent changes in the UV absorbance spectrum.[13]

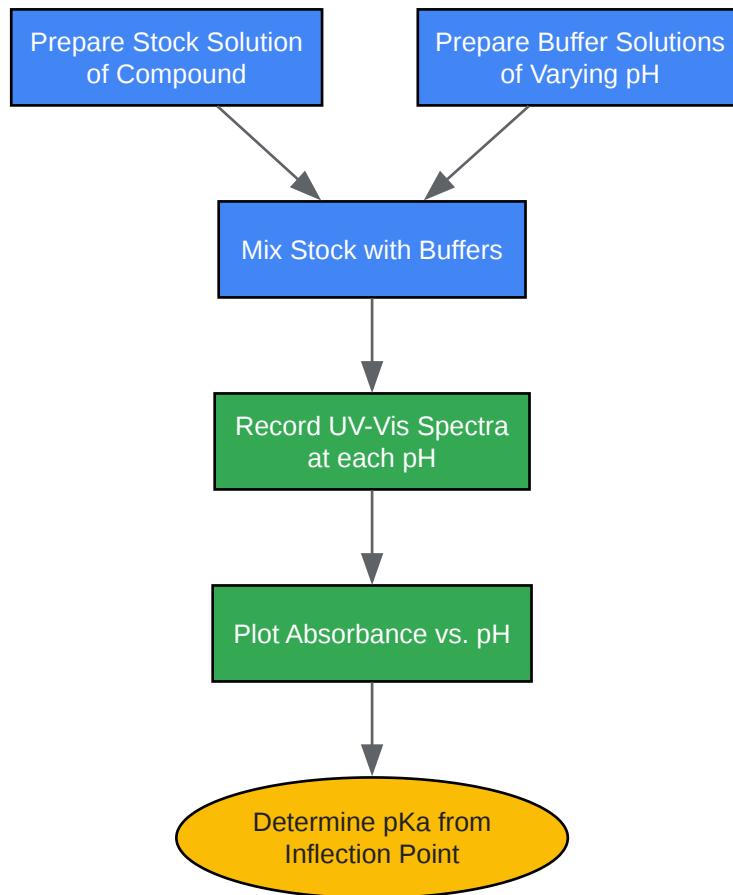
Methodology:

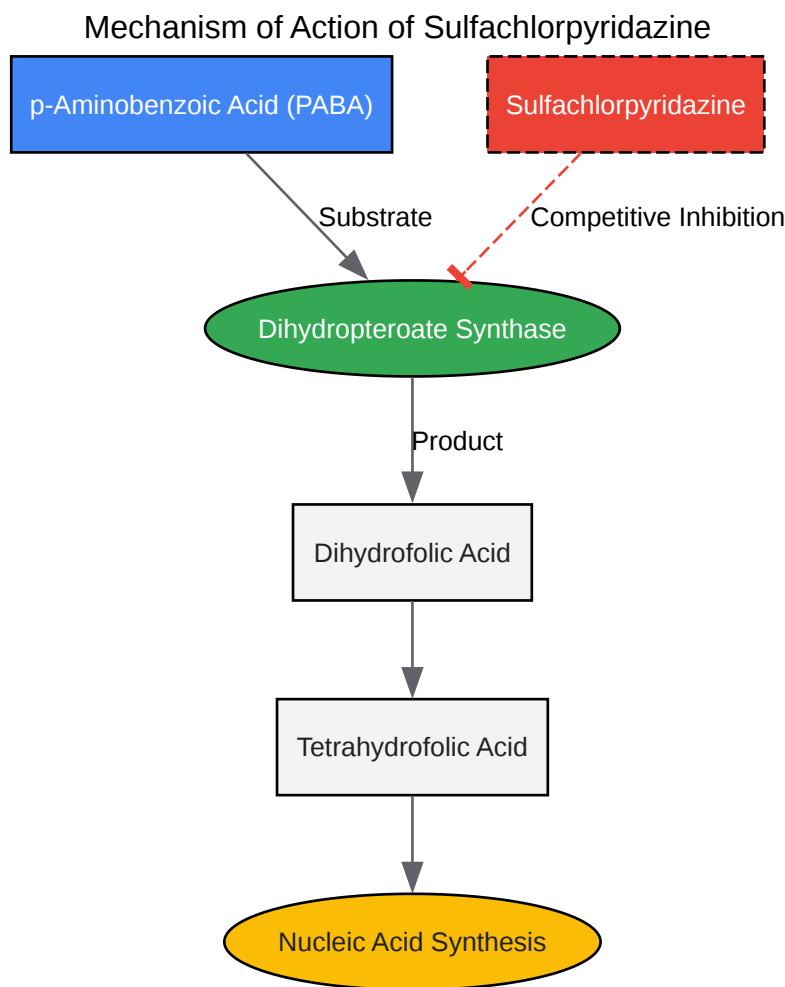
- Stock Solution Preparation: A stock solution of **sulfachlorpyridazine** sodium is prepared in a suitable solvent (e.g., methanol or water).

- Buffer Preparation: A series of buffer solutions with a constant ionic strength and varying pH values (e.g., from pH 2 to 12) are prepared.
- Sample Preparation: A fixed aliquot of the stock solution is added to each buffer solution in a 96-well microtiter plate or individual cuvettes.
- UV-Vis Measurement: The UV-Vis absorption spectrum (e.g., 230-500 nm) of each sample is recorded.[13]
- Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized forms have different molar absorptivities is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve using appropriate software.[13]

#### pKa Determination by UV-Vis Spectrophotometry Workflow

## UV-Vis Spectrophotometric pKa Determination





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